methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14651963
InChI: InChI=1S/C18H16N4O2/c1-12-16-14(18(23)24-2)11-15(13-7-4-3-5-8-13)20-17(16)22(21-12)10-6-9-19/h3-5,7-8,11H,6,10H2,1-2H3
SMILES:
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol

methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14651963

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
IUPAC Name methyl 1-(2-cyanoethyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C18H16N4O2/c1-12-16-14(18(23)24-2)11-15(13-7-4-3-5-8-13)20-17(16)22(21-12)10-6-9-19/h3-5,7-8,11H,6,10H2,1-2H3
Standard InChI Key BFSWUFLBRBJHBN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CCC#N

Introduction

Chemical Structure and Substituent Analysis

The compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a bicyclic system comprising a pyrazole ring fused to a pyridine ring at positions 3 and 4 . Its substitution pattern includes:

  • N1: A 2-cyanoethyl group (-CH2CH2CN), which enhances electrophilicity and potential hydrogen-bonding interactions.

  • C3: A methyl group (-CH3), a common substituent in this class, influencing steric and electronic properties .

  • C6: A phenyl group (-C6H5), contributing to lipophilicity and π-π stacking interactions.

  • C4: A methyl ester (-COOCH3), which may serve as a prodrug moiety or modulate solubility .

The tautomeric equilibrium between 1H- and 2H-forms is a hallmark of pyrazolo[3,4-b]pyridines, with the 1H-tautomer being predominant in most synthetic derivatives . The electron-withdrawing cyano and ester groups further stabilize this tautomer, directing reactivity toward nucleophilic substitution or cycloaddition reactions.

Synthetic Strategies

Core Ring Formation

The synthesis typically employs pyrazole-to-pyridine annulation, where a preformed pyrazole derivative reacts with a 1,3-CCC-biselectrophile to construct the pyridine ring . For this compound, key steps include:

  • Starting Material: 3-Amino-1-(2-cyanoethyl)-5-methylpyrazole, prepared via alkylation of 3-aminopyrazole with acrylonitrile.

  • Cyclocondensation: Reaction with a diketone or equivalent (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyridine ring.

  • Esterification: Introduction of the methyl ester at C4 via carbodiimide-mediated coupling or direct methylation of a carboxylic acid intermediate .

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrazole N1 and C3 positions necessitate careful control of reaction conditions (e.g., temperature, catalyst) .

  • Functional Group Compatibility: The cyano group’s sensitivity to hydrolysis requires anhydrous conditions during synthesis .

A representative synthesis pathway is summarized below:

StepReagents/ConditionsYieldKey Intermediate
1Acrylonitrile, K2CO3, DMF78%1-(2-Cyanoethyl)-3-methylpyrazole
2Ethyl acetoacetate, PPA, 120°C65%Pyrazolo[3,4-b]pyridine core
3CH3OH, H2SO4, reflux82%Methyl ester derivative

Physicochemical Properties

The compound’s properties are shaped by its substituents:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and cyano groups.

  • logP: Estimated at 2.8 (calculated using ChemAxon), indicating balanced lipophilicity for membrane permeability.

  • Stability: Susceptible to ester hydrolysis under alkaline conditions, necessitating storage at pH 4–6 .

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, consistent with thermally labile cyano and ester functionalities.

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